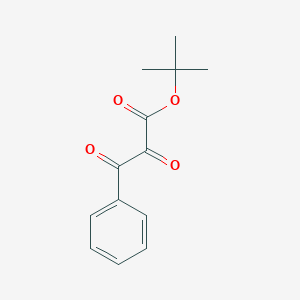
Tert-butyl 2,3-dioxo-3-phenylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2,3-dioxo-3-phenylpropanoate is a chemical compound with the molecular formula C13H14O4 . It has a molecular weight of 234.24800 . The compound is also known by several synonyms, including 2,3-DIOXO-3-PHENYL-PROPANOIC ACID TERT-BUTYL ESTER and 2,3-DIOXO-3-PHENYL-PROPIONIC ACID TERT-BUTYL ESTER .
Synthesis Analysis
The synthesis of Tert-butyl 2,3-dioxo-3-phenylpropanoate involves several steps. The synthetic route includes the use of t-butyl 3-oxo- (CAS#:138714-59-7) and tert-butyl 3-hy (CAS#:5397-27-3) . The synthesis process has been documented in various literature, including Tetrahedron Letters, 2001, vol. 42, # 8 p. 1539 - 1542, Journal of Organic Chemistry, 1994, vol. 59, # 24 p. 7549 - 7552, and Tetrahedron Letters, 1991, vol. 32, # 42 p. 6039 - 6042 .Molecular Structure Analysis
The molecular structure of Tert-butyl 2,3-dioxo-3-phenylpropanoate is represented by the formula C13H14O4 . The exact mass of the molecule is 234.08900 . The LogP value, which represents the compound’s lipophilicity, is 1.78010 .Physical And Chemical Properties Analysis
Tert-butyl 2,3-dioxo-3-phenylpropanoate has a molecular weight of 234.24800 . The compound’s exact mass is 234.08900 . The compound’s PSA (Polar Surface Area) is 60.44000, and its LogP (partition coefficient between n-octanol and water) is 1.78010 . The density, boiling point, melting point, and flash point of the compound are not available .Relevant Papers The synthesis and properties of Tert-butyl 2,3-dioxo-3-phenylpropanoate have been discussed in various papers, including those published in Tetrahedron Letters, Journal of Organic Chemistry, and Heterocycles .
Propiedades
IUPAC Name |
tert-butyl 2,3-dioxo-3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOSCLCPPONYIY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=O)C(=O)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472902 |
Source


|
| Record name | tert-Butyl 2,3-dioxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2,3-dioxo-3-phenylpropanoate | |
CAS RN |
138714-53-1 |
Source


|
| Record name | tert-Butyl 2,3-dioxo-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


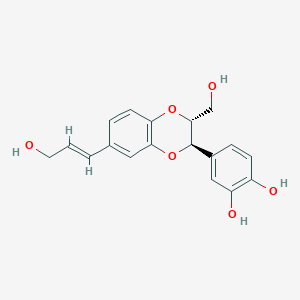
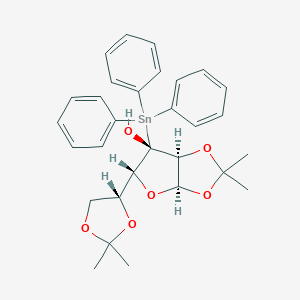
![Pyrido[1,2-a]benzimidazol-8-amine](/img/structure/B159882.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1S-exo)-(9CI)](/img/structure/B159885.png)
![3-[6-(Ethylamino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3-oxopropanenitrile](/img/structure/B159887.png)
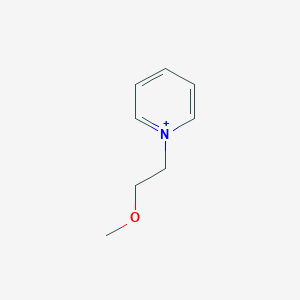

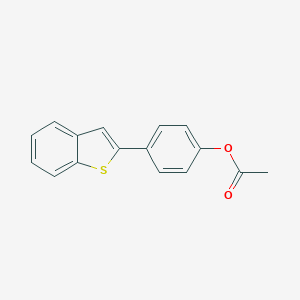
![10-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B159898.png)
![N-[2-(diethylamino)ethyl]-4-nitrobenzamide](/img/structure/B159901.png)
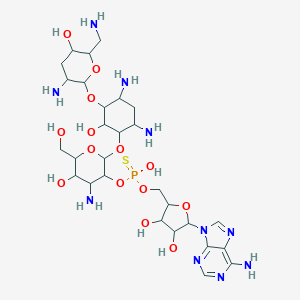
![6,6,7-Trimethyl-8-azatricyclo[3.3.0.0~2,7~]octane](/img/structure/B159904.png)